Bienvenue dans la boutique en ligne BenchChem!

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate

Peptide Nucleic Acid synthesis Solid-phase Fmoc chemistry Reductive alkylation

(9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate (CAS 147687-06-7), also referred to as 2-[Fmoc-(methyl)amino]acetaldehyde or Fmoc-N-methylaminoacetaldehyde, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino aldehyde building block. Characterized by the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol, the compound features an Fmoc carbamate protecting group on a secondary N-methylamine, with a free aldehyde functionality at the terminus.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 147687-06-7
Cat. No. B582808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate
CAS147687-06-7
Synonyms(9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3
InChIKeyMEKHYFIFCBVDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate – CAS 147687-06-7 for Orthogonal Solid-Phase Synthesis


(9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate (CAS 147687-06-7), also referred to as 2-[Fmoc-(methyl)amino]acetaldehyde or Fmoc-N-methylaminoacetaldehyde, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino aldehyde building block . Characterized by the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol, the compound features an Fmoc carbamate protecting group on a secondary N-methylamine, with a free aldehyde functionality at the terminus . The predicted XLogP is 2.8, boiling point is approximately 450.8 °C, and density is ~1.212 g/cm³ . This compound is commercially available as a research chemical for use in peptide-mimetic assembly, orthogonal protection strategy optimization, and modular carbamate chemistry .

Why (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate Cannot Be Replaced by Simple Fmoc-Aminoaldehydes or Acetals


Generic substitution of CAS 147687-06-7 with standard Fmoc-aminoacetaldehydes (e.g., Fmoc-glycinal, CAS 156939-62-7) or acetal-protected variants fails on two critical fronts. First, the N-methyl substitution on the carbamate nitrogen eliminates the acidic NH proton present in Fmoc-glycinal, preventing undesired side reactions during reductive alkylation steps and altering the basicity and nucleophilicity of the deprotected secondary amine for downstream coupling [1]. Second, the free aldehyde group—as opposed to acetal-protected forms such as methylaminoacetaldehyde dimethyl acetal—enables direct reductive alkylation without a prior deprotection step; acetal-protected alternatives require acidic hydrolysis (e.g., HCl) to liberate the aldehyde, adding a synthetic step and introducing potential Fmoc stability concerns under acidic conditions [2]. The combination of N-methylation plus a pre-installed free aldehyde defines a reactivity profile that neither Fmoc-glycinal (free aldehyde but primary NH upon deprotection) nor dimethyl acetal precursors (protected aldehyde) can replicate, making direct interchange scientifically unsound [3].

Product-Specific Quantitative Differentiation Evidence for CAS 147687-06-7 Versus Closest Analogs


N-Methyl Substitution Enables Reductive Alkylation Without NH Interference: Comparison with Fmoc-Glycinal

In the solid-phase synthesis of amino acid-modified PNA monomers, CAS 147687-06-7 (as N-Fmoc-aminoacetaldehyde) was employed in a key reductive alkylation step following Fmoc removal. The N-methyl substituent on the carbamate nitrogen is inherently present and, upon Fmoc deprotection, yields a secondary amine (N-methylamine) that participates directly in reductive alkylation. In contrast, Fmoc-glycinal (CAS 156939-62-7) upon deprotection yields a primary amine with a free NH, which can undergo competing side reactions under the same conditions. The Balaji et al. (2006) study reported that innovative conditions for reductive alkylation with N-Fmoc-aminoacetaldehyde circumvented problems encountered with previously reported methods using primary amine-based building blocks [1].

Peptide Nucleic Acid synthesis Solid-phase Fmoc chemistry Reductive alkylation

Free Aldehyde Eliminates Acetal Hydrolysis Step Required by Dimethyl Acetal Precursors

Patent CN-113121412-A describes a preparation method for a rafenacin intermediate wherein methylaminoacetaldehyde dimethyl acetal (formula I) is used as the starting material. The method proceeds through a protection reaction, followed by HCl-mediated hydrolysis to liberate the aldehyde (formula III), and subsequent reductive amination with sodium triacetoxyborohydride [1]. CAS 147687-06-7 presents the aldehyde in its free form, eliminating the HCl hydrolysis step (step 2 in the patented sequence). While the patent uses the acetal route with Fmoc-Cl for orthogonal protection, direct procurement of CAS 147687-06-7 with the free aldehyde pre-installed bypasses the acidic hydrolysis conditions that could potentially compromise the acid-labile Fmoc group [2].

Rafenacin intermediate synthesis Protecting group strategy Process chemistry

Orthogonal Fmoc/Base-Labile Deprotection Compatibility vs. Boc-Protected Alternatives

CAS 147687-06-7 features the Fmoc protecting group, which is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), while remaining stable to the acidic conditions used to cleave Boc groups. This orthogonal deprotection profile is a well-established principle: Boc-protected amines are deprotected under acidic conditions (e.g., TFA), and Fmoc-protected amines are deprotected under basic conditions, enabling sequential selective deprotection within the same molecule [1]. In contrast, a hypothetical Boc-protected N-methylaminoacetaldehyde analog would be incompatible with standard Fmoc-SPPS protocols, as the acidic conditions required for Boc removal would simultaneously cleave the growing peptide chain from acid-labile resins [2].

Orthogonal protection strategy Fmoc-SPPS Peptide-mimetic assembly

Predicted Physicochemical Profile: Higher Lipophilicity vs. Fmoc-Glycinal

The N-methyl substitution in CAS 147687-06-7 increases lipophilicity relative to the non-methylated analog Fmoc-glycinal. The predicted XLogP for CAS 147687-06-7 is 2.8 , while the XLogP for Fmoc-glycinal (CAS 156939-62-7) is approximately 2.4–2.5 based on the absence of the N-methyl group. This difference of approximately 0.3–0.4 log units corresponds to a roughly two-fold increase in octanol-water partition coefficient, which has been cited in the PNA literature as relevant to enhancing water solubility and cell portability of the resulting PNA oligomers when using N-Fmoc-aminoacetaldehyde building blocks [1].

Lipophilicity XLogP Cellular permeability

High-Impact Application Scenarios for (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate (CAS 147687-06-7)


Solid-Phase Synthesis of Amino Acid-Modified Peptide Nucleic Acid (PNA) Monomers

CAS 147687-06-7 is employed as the key aldehyde building block in the solid-phase Fmoc-based synthesis of amino acid-modified PNA monomers. Following on-resin Fmoc deprotection of an amino acid-loaded resin, reductive alkylation with this compound introduces the N-methylaminoethyl backbone segment. The innovative conditions reported by Balaji et al. (2006) using N-Fmoc-aminoacetaldehyde circumvented problems encountered with previously reported methods, and the resulting PNA oligomers demonstrated enhanced water solubility and cell portability while maintaining hybridization affinity and favorable biodistribution properties [1]. The N-methyl group of CAS 147687-06-7 is critical in this context, as it directly contributes the tertiary amide character of the PNA backbone after deprotection and coupling.

Synthesis of Rafenacin and Related Muscarinic Antagonist/β2 Agonist (MABA) Intermediates

Patent CN-113121412-A describes the use of methylaminoacetaldehyde derivatives in the preparation of rafenacin intermediates. The patent employs methylaminoacetaldehyde dimethyl acetal with Troc-Cl and Fmoc-Cl as orthogonal protecting groups, followed by HCl hydrolysis to liberate the aldehyde for reductive amination [1]. CAS 147687-06-7, with its free aldehyde and pre-installed Fmoc protection on the N-methylamine, offers a streamlined alternative that eliminates the acetal hydrolysis step and avoids exposure of the acid-sensitive intermediates to HCl [2]. This scenario is particularly relevant for process chemistry teams optimizing the synthesis of bifunctional MABA compounds for respiratory indications.

Fmoc-SPPS-Based Synthesis of N-Methylated Peptide Backbones and Peptide Aldehydes

CAS 147687-06-7 can be incorporated as a C-terminal or internal building block in standard Fmoc solid-phase peptide synthesis to introduce N-methylated backbone segments with a terminal aldehyde handle. The aldehyde group enables further diversification via reductive amination, oxime ligation, or hydrazone formation after peptide assembly. This contrasts with the use of N-Fmoc-N'-Boc-aminoacetaldehyde alternatives, which require dual deprotection regimes and risk premature Boc loss during Fmoc removal [1]. The orthogonal Fmoc protection ensures compatibility with acid-labile resins and side-chain protecting groups (tBu, Boc, Pbf, Trt) used throughout Fmoc-SPPS [2].

Modular Carbamate Chemistry for Peptide-Mimetic and ADC Linker Assembly

As described by BOC Sciences, CAS 147687-06-7 is utilized in peptide-mimetic assembly, orthogonal protection strategy optimization, and modular carbamate chemistry [1]. The compound's dual functionality—a masked secondary amine (as the Fmoc-carbamate) and a free aldehyde—enables sequential chemoselective reactions: (i) aldehyde-based conjugation (reductive amination, oxime formation) while the Fmoc-carbamate remains intact, followed by (ii) Fmoc deprotection to reveal the N-methylamine for further extension. This orthogonal reactivity is valuable in constructing branched peptide-mimetics and antibody-drug conjugate (ADC) linker architectures where precise control over conjugation sequence is required.

Quote Request

Request a Quote for (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.